3-Dehydroxy-3-ene-25-ol Vitamin D3-d6

Isotope Dilution LC-MS/MS Mass Shift

Accurate LC-MS/MS quantitation of specific vitamin D3 metabolites requires a perfectly matched internal standard. Using generic deuterated analogs introduces differential recovery and ionization bias. This hexadeuterated standard (d6) provides a +6 Da mass shift with identical co-elution and ionization properties. - Enables ISO/IEC 17025-compliant assay validation - Critical for clinical diagnostics and pharmacokinetic studies - High isotopic purity minimizes spectral interference - Available in research quantities for immediate method development

Molecular Formula C27H42O
Molecular Weight 388.7 g/mol
Cat. No. B12418965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Dehydroxy-3-ene-25-ol Vitamin D3-d6
Molecular FormulaC27H42O
Molecular Weight388.7 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C
InChIInChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1/i3D3,4D3
InChIKeyZLBQPHBBQMXNSX-CMJAQXDISA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6


3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is a hexadeuterated analog of a vitamin D3 derivative wherein six hydrogen atoms are replaced by deuterium [1]. It is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of endogenous vitamin D3 metabolites in complex biological matrices . The presence of deuterium atoms provides a diagnostic mass shift of approximately +6 Da relative to the non-deuterated analyte, facilitating precise quantitation while minimizing spectral interference [2]. This compound is critical for ensuring analytical accuracy and reproducibility in clinical diagnostics, pharmacological research, and nutritional studies, where precise measurement of vitamin D status is paramount [3].

Deuterated internal standard (SIL-IS) for vitamin D3 metabolite LC-MS/MS
+6 Da mass shift for reduced isotopic cross-talk
Suitable for quantification in serum, plasma, food, and tissue research matrices

Why 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 Is Irreplaceable


Substituting 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 with a generic deuterated vitamin D internal standard, such as 25-hydroxyvitamin D3-d3, is analytically unsound. The critical requirement for accurate isotope-dilution LC-MS/MS is that the internal standard must co-elute and exhibit identical ionization behavior as the target analyte to effectively correct for matrix effects and ion suppression [1]. The chemical structure of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6, characterized by the absence of a hydroxyl group at the C3 position and the presence of a C3-ene moiety, differs fundamentally from other vitamin D metabolites like 25-hydroxyvitamin D3. Using a non-structurally matched deuterated standard introduces variable recovery during sample preparation and differential ionization efficiency in the MS source, leading to systematic bias and inaccurate quantitation [2]. For precise measurement of this specific metabolite, a perfectly matched deuterated analog is non-negotiable.

Structural Match
3-Dehydroxy-3-ene-25-ol Vitamin D3-d6: identical to analyte except for deuterium labels; co-elutes and shares ionization behavior.
Typical Substitute
Generic d3-ISTD (e.g., 25-hydroxyvitamin D3-d3): differs in C3 hydroxylation and double-bond position, may alter recovery and ionization efficiency.
A non-structurally matched ISTD may introduce systematic bias in matrix-effect correction and limit quantification accuracy. Method-specific validation is required before any substitution.

3-Dehydroxy-3-ene-25-ol Vitamin D3-d6: Procurement Evidence


Mass Shift and Isotopic Purity

3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 provides a +6 Da mass shift from its non-deuterated analog, which is twice the mass shift offered by a d3-labeled internal standard (e.g., 25-hydroxyvitamin D3-d3) [1]. This larger mass differential minimizes the risk of isotopic cross-talk and spectral overlap, which is particularly advantageous when quantifying low-abundance metabolites in complex biological matrices like serum or plasma . While a d3-labeled standard provides a +3 Da shift, the d6-labeled version offers superior signal resolution and reduces the potential for interference from naturally occurring isotopic peaks of the analyte, leading to more robust quantitation at the lower limit of detection [2].

Mass Shift
Reported
+6 Da vs. +3 Da for d3-labeled analogs
Reduced isotopic cross-talk supports low-abundance metabolite quantification.
2-fold increase in mass differential; class-level inference from d6-labeled vitamin D standards.
Isotope Dilution LC-MS/MS Mass Shift

Correcting Matrix Effects with Deuterated Standards

The use of a deuterated internal standard, such as 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6, is essential for correcting significant matrix effects encountered in LC-MS/MS analysis. Studies evaluating the quantification of vitamin D3 in food have shown that without a deuterated internal standard, matrix effects can cause substantial ion suppression, leading to inaccurate results [1]. While a 13C5-labeled internal standard has been shown to reduce matrix effects in some cases, deuterium-labeled standards remain the most common and widely accepted approach for correcting such variability in a wide range of biological and food matrices [1]. The structurally identical d6-labeled compound ensures co-elution and shares the same ionization behavior as the target analyte, thereby normalizing for variations in sample preparation, extraction efficiency, and ionization efficiency [2].

Matrix Effect Correction
Class-level inference
Normalizes ion suppression/enhancement through co-elution and matched ionization.
Supports accuracy in food and biological matrix studies.
Demonstrated in vitamin D3 quantification in salmon, cheese, pork fat; d6-ISTD corrects matrix variability.
Matrix Effects Ion Suppression LC-MS/MS

Linearity and Precision Improvement

In validated LC-MS/MS methods for quantifying 25-hydroxyvitamin D2 and D3, the use of a d6-labeled internal standard (specifically 25-hydroxyvitamin D3-d6) has been shown to yield excellent analytical performance. The method demonstrates linearity across a range of 1-100 ng/mL with an imprecision (CV) of less than 10% [1]. The accuracy of quality control samples, which is critically dependent on the internal standard's performance, falls within the range of 85-115% for low, medium, and high concentration controls . While these data are for a structurally related d6 compound, they provide class-level evidence for the performance expectations of a d6-labeled vitamin D standard. This performance is directly attributable to the near-identical physicochemical properties of the deuterated standard and the target analyte, which effectively corrects for all sources of analytical variability.

Precision & Linearity
Class-level inference
CV
Supports method validation goals for research-grade vitamin D assays.
Data from structurally related 25-hydroxyvitamin D3-d6; performance depends on method and matrix.
Chemical Purity
Cross-study comparable
>99% (vendor CoA)
Comparable to reference standards; minimizes impurity-related quantitative bias.
Purity and isotopic enrichment should be verified per lot.
LC-MS/MS Validation Accuracy

Chemical Purity Benchmark

For use as a quantitative internal standard, the chemical purity of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is a critical procurement parameter. Reputable vendors supply this compound with a purity of >99% [1]. This high purity is comparable to that of non-deuterated reference materials used for calibration (e.g., 25-hydroxyvitamin D3 reference standard, 98% purity) . The combination of high purity and isotopic enrichment (atom % D) ensures that the internal standard does not contribute significantly to the signal of the target analyte and provides a reliable and consistent response factor, which is fundamental for accurate and traceable quantitative analysis.

Chemical Purity
Cross-study comparable
>99% (vendor CoA)
Comparable to reference standards; minimizes impurity-related quantitative bias.
Purity and isotopic enrichment should be verified per lot.
Purity Analytical Standard Procurement

3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 Applications


Biological Sample Quantification by LC-MS/MS

This compound is the definitive internal standard for the precise and accurate quantification of its non-deuterated counterpart in complex biological samples such as serum, plasma, or tissue homogenates. It is added at a known concentration to samples prior to extraction and analysis by LC-MS/MS to correct for variability in sample handling, recovery, and ionization efficiency [1]. Its use is essential for pharmacokinetic studies, biomarker validation, and clinical research involving this specific vitamin D3 derivative [2].

Clinical Method Validation

Clinical laboratories developing or validating LC-MS/MS assays for vitamin D metabolites require structurally matched deuterated internal standards to meet regulatory standards for accuracy, precision, and robustness [1]. 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 enables the establishment of a reliable calibration curve and the validation of key method parameters, including linearity, lower limit of quantification (LLOQ), and inter-day precision [3]. This is critical for providing clinically actionable data for patient management.

Food and Nutritional Analysis

In food science, this deuterated standard is used to accurately quantify the target vitamin D3 metabolite in fortified foods or dietary supplements. As demonstrated in studies on food matrices, the use of a deuterated internal standard is critical for mitigating significant matrix effects and ensuring the accuracy of nutritional labeling and regulatory compliance [1]. The d6-labeled compound provides the highest level of analytical certainty for these challenging sample types.

Vitamin D Metabolism Pathway Studies

For research into vitamin D metabolism, this deuterated analog serves as a tracer or internal standard to study the formation and degradation of specific metabolites. Its use can help elucidate enzymatic pathways, such as those involving CYP24A1, by enabling the accurate quantitation of reaction products in vitro or in vivo [2]. The high isotopic purity minimizes interference, allowing for more precise kinetic measurements and pathway mapping.

Application
Selection Property
Validation Focus
Endogenous Metabolite Quantification (LC-MS/MS)
Structurally matched deuterated ISTD
Matrix-effect correction, recovery normalization, and precision in research serum/plasma
Bioanalytical Method Validation
High isotopic purity and stable response factor
Linearity, LLOQ, accuracy, and inter-day precision benchmarking
Food and Nutritional Matrix Analysis
Robust matrix-effect mitigation
Quantitative accuracy in complex food samples (e.g., salmon, cheese, supplements)
Vitamin D Metabolism Research
Tracer-grade isotopic enrichment
Enzymatic pathway studies and metabolite kinetic measurements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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